3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676687
InChI: InChI=1S/C12H10F3NO2/c1-2-7-8-5-6(12(13,14)15)3-4-9(8)16-10(7)11(17)18/h3-5,16H,2H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC17676687

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
IUPAC Name 3-ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C12H10F3NO2/c1-2-7-8-5-6(12(13,14)15)3-4-9(8)16-10(7)11(17)18/h3-5,16H,2H2,1H3,(H,17,18)
Standard InChI Key KSIQNEKAEBGREZ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Introduction

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. It is characterized by its unique trifluoromethyl group at the 5-position and an ethyl substituent at the 3-position of the indole ring. The carboxylic acid functional group at the 2-position enhances its reactivity and potential biological activity, making it a compound of interest in drug development and chemical research.

Synthesis and Reactions

The synthesis of 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include various methods such as condensation reactions, followed by modifications to introduce the trifluoromethyl and ethyl groups. The specific products formed depend on the reaction conditions and reagents used.

ReagentReaction TypeProduct/Outcome
Potassium PermanganateOxidationVarious oxidized derivatives
Lithium Aluminum HydrideReductionReduced derivatives

Biological Activity and Applications

Research indicates that derivatives of indole-2-carboxylic acid, including 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, exhibit significant biological activities. These include potential antiviral and anticancer properties, making them valuable candidates for further research in medicinal chemistry.

Comparison with Similar Compounds

The presence of both ethyl and trifluoromethyl groups in 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid contributes to its distinct reactivity and biological profile compared to similar compounds.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylateChloro group instead of ethylModerate antiviral activityChloro substituent may affect reactivity
3-(trifluoromethyl)pyrazine-2-carboxylic acidPyrazine ringAntimicrobial propertiesDifferent heterocyclic structure
6-bromoindole-2-carboxylic acidBromo substituentPotential anticancer activityBromine may alter pharmacokinetics

Availability and Research

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is available from various chemical suppliers for research purposes. Companies like CymitQuimica and Ambeed offer this compound with detailed product information, including purity, size, and shipping details .

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